N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tetrahydrothiophene ring, a piperidine ring, and a trifluoromethyl group attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Tetrahydrothiophene Ring: This step may involve the reaction of the piperidine intermediate with a thiophene derivative under specific conditions to form the tetrahydrothiophene ring.
Attachment of the Benzamide Group: The final step involves the coupling of the intermediate with a benzamide derivative, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzamide or piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Exploring its use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide would involve its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide: shares structural similarities with other benzamide derivatives, such as:
Uniqueness
The presence of both the tetrahydrothiophene and piperidine rings, along with the trifluoromethyl group, imparts unique chemical and biological properties to this compound. These structural features may enhance its binding affinity to specific targets and influence its pharmacokinetic properties.
Properties
IUPAC Name |
N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2OS/c19-18(20,21)15-3-1-2-14(10-15)17(24)22-11-13-4-7-23(8-5-13)16-6-9-25-12-16/h1-3,10,13,16H,4-9,11-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXOHZGWBVFKTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.